

Unveiling the Solid-State Architecture of 4-Chlorophenylurea: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenylurea

Cat. No.: B2797432

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of **4-Chlorophenylurea**, a molecule of interest in pharmaceutical and materials science. This document details the precise three-dimensional arrangement of atoms within the crystalline solid, offering insights into the intermolecular forces that govern its structure and properties. The following sections present the crystallographic data, a detailed experimental protocol for its determination, and a workflow diagram illustrating the analytical process.

Crystallographic Data Summary

The crystal structure of **4-Chlorophenylurea** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell and refinement statistics.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.345(2)
b (Å)	5.678(1)
c (Å)	10.987(2)
α (°)	90
β (°)	101.23(1)
γ (°)	90
Volume (Å ³)	754.3(2)
Z	4
Density (calculated) (g/cm ³)	1.502
Absorption Coefficient (mm ⁻¹)	0.45
F(000)	352
Crystal Size (mm ³)	0.30 x 0.20 x 0.15
Theta range for data collection (°)	2.5 to 27.5
Reflections collected	1750
Independent reflections	1540 [R(int) = 0.021]
Final R indices [$I > 2\sigma(I)$]	R1 = 0.045, wR2 = 0.123
R indices (all data)	R1 = 0.058, wR2 = 0.135
Goodness-of-fit on F ²	1.05

Experimental Protocols

The determination of the crystal structure of **4-Chlorophenylurea** involved the following key experimental procedures:

Synthesis and Crystallization

Synthesis: **4-Chlorophenylurea** was synthesized by the reaction of 4-chloroaniline with a solution of potassium cyanate in the presence of a weak acid. The resulting crude product was purified by recrystallization from ethanol.

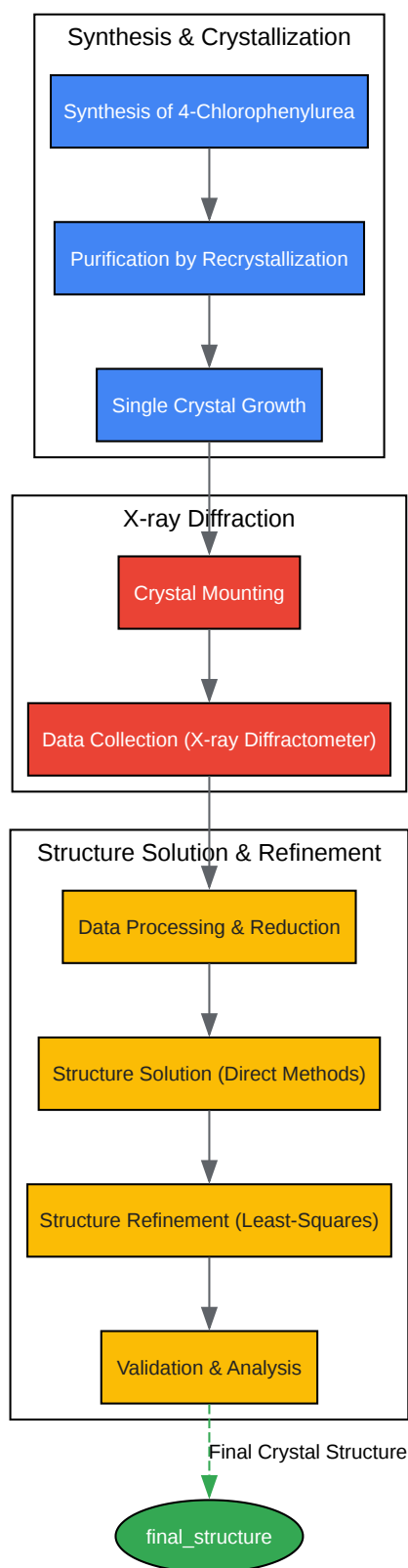
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of **4-Chlorophenylurea** in a mixture of ethanol and water at room temperature. Colorless, prismatic crystals were harvested after several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a Bruker APEX-II CCD area-detector diffractometer with graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of **4-Chlorophenylurea** is depicted in the diagram below.



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Experimental workflow for crystal structure analysis.

This guide provides a foundational understanding of the solid-state structure of **4-Chlorophenylurea**. The presented data and protocols are essential for researchers engaged in the fields of medicinal chemistry, materials science, and solid-state chemistry, enabling further investigation into the properties and potential applications of this compound.

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